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molecular formula C11H9ClN2O B8717877 3-(5-Chloropyridin-3-yloxy)benzenamine

3-(5-Chloropyridin-3-yloxy)benzenamine

Cat. No. B8717877
M. Wt: 220.65 g/mol
InChI Key: CHYSYLZICGWYFW-UHFFFAOYSA-N
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Patent
US08163756B2

Procedure details

To a solution of 3-chloro-5-(3-nitrophenoxy)pyridine (0.2 g, 0.8 mmol) in EtOAc (10 mL) was added PtO2 (0.02 g) and the mixture was stirred for 4 h under H2 (1 atm). It was then filtered through a Celite® pad and washed with EtOAc (2×5 mL). The combined organic extracts were concentrated to afford 3-(5-chloropyridin-3-yloxy)benzenamine (0.165 g, 93% yield) which was used without further purification. 1H NMR (400 MHz, DMSO-d6): δ 8.39 (d, J=2.0 Hz, 1H), 8.31 (d, J=2.8 Hz, 1H), 7.54-7.53 (m, 1H), 7.05 (t, J=8.0 Hz, 1H), 6.42-6.39 (m, 1H), 6.25-6.19 (m, 2H), 5.33 (brs, 2H); MS (ESI) m/z: 221.0 (M+H+).
Name
3-chloro-5-(3-nitrophenoxy)pyridine
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.02 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-])=O)[CH:10]=2)[CH:7]=1>CCOC(C)=O.O=[Pt]=O>[Cl:1][C:2]1[CH:7]=[C:6]([O:8][C:9]2[CH:10]=[C:11]([NH2:15])[CH:12]=[CH:13][CH:14]=2)[CH:5]=[N:4][CH:3]=1

Inputs

Step One
Name
3-chloro-5-(3-nitrophenoxy)pyridine
Quantity
0.2 g
Type
reactant
Smiles
ClC=1C=NC=C(C1)OC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.02 g
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 h under H2 (1 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was then filtered through a Celite® pad
WASH
Type
WASH
Details
washed with EtOAc (2×5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts were concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C=C(C=NC1)OC=1C=C(C=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.165 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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